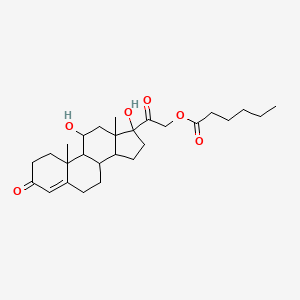

11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

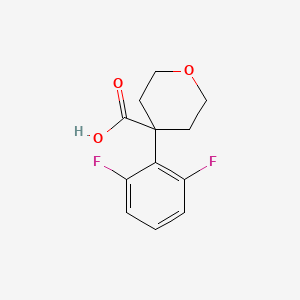

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-hexanoate est un ester stéroïdien synthétique dérivé de l'hydrocortisone. Il est connu pour ses propriétés anti-inflammatoires et immunosuppressives. Ce composé est utilisé dans diverses applications médicales et scientifiques en raison de ses puissantes activités biologiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-hexanoate implique généralement l'estérification de l'hydrocortisone avec l'acide hexanoïque. La réaction est effectuée dans des conditions anhydres en utilisant un catalyseur approprié, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, pour faciliter le processus d'estérification. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le produit souhaité .

Méthodes de production industrielle

En milieu industriel, la production du 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-hexanoate suit une voie synthétique similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour assurer un mélange efficace et une complétion de la réaction. Le produit est ensuite isolé et purifié en utilisant des techniques de chromatographie ou de cristallisation à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-hexanoate subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines (NH2-) sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools ou d'alcanes.

Substitution : Formation de nouveaux dérivés d'esters ou d'amides.

Applications De Recherche Scientifique

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-hexanoate a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en analyse chromatographique.

Biologie : Employé dans des études relatives au métabolisme des stéroïdes et à la régulation hormonale.

Médecine : Utilisé dans le développement de médicaments anti-inflammatoires et immunosuppresseurs.

Industrie : Appliqué dans la formulation de crèmes et de pommades topiques pour le traitement des affections cutanées.

Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison active le récepteur, conduisant à la translocation du complexe récepteur-ligand dans le noyau. Une fois dans le noyau, le complexe interagit avec des séquences d'ADN spécifiques, modulant la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires. Les principales cibles moléculaires comprennent les cytokines, les chimiokines et les molécules d'adhésion .

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences, modulating the transcription of genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydrocortisone : 11β,17,21-Trihydroxypregn-4-ène-3,20-dione

Prednisolone : 11β,17,21-Trihydroxypregna-1,4-diène-3,20-dione

Dexamethasone : 9-fluoro-11β,17,21-trihydroxy-16α-méthylpregna-1,4-diène-3,20-dione

Unicité

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-hexanoate est unique en raison de sa forme estérifiée, qui améliore sa lipophilie et prolonge sa durée d'action par rapport à ses homologues non estérifiés. Cette modification permet une délivrance plus efficace et des effets thérapeutiques soutenus .

Propriétés

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSVYVIYKBHVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863214 |

Source

|

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)

![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)

![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)

![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)

![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)

![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)